3'-Phosphoadenosine 5'-phosphosulfate triethylammnonium salt

Description

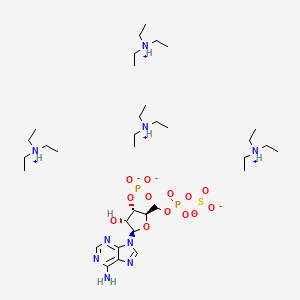

3'-Phosphoadenosine 5'-phosphosulfate (PAPS) is the universal sulfate donor for sulfotransferase-mediated reactions, critical for post-translational modifications, detoxification of xenobiotics, and biosynthesis of sulfated glycosaminoglycans . The triethylammonium salt form of PAPS (CAS: N/A) is a stabilized derivative optimized for biochemical applications. Its synthesis involves the bifunctional enzyme PAPSS (3'-phosphoadenosine 5'-phosphosulfate synthase), which catalyzes two sequential steps:

ATP sulfurylase activity: Converts ATP and sulfate to adenosine 5'-phosphosulfate (APS).

APS kinase activity: Phosphorylates APS to PAPS using ATP .

The triethylammonium counterion enhances solubility in aqueous-organic mixtures and improves stability during storage (≥90% purity by HPLC) . This salt is widely used in enzyme assays, drug metabolism studies, and sulfation pathway research.

Properties

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[oxido(sulfonatooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphate;triethylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O13P2S.4C6H15N/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-30(20,21)28-31(22,23)24;4*1-4-7(5-2)6-3/h2-4,6-7,10,16H,1H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)(H,22,23,24);4*4-6H2,1-3H3/t4-,6-,7-,10-;;;;/m1..../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVQYYJXFALRJJ-KWIZKVQNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OS(=O)(=O)[O-])OP(=O)([O-])[O-])O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OS(=O)(=O)[O-])OP(=O)([O-])[O-])O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H75N9O13P2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

912.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936827-87-1 | |

| Record name | 936827-87-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3’-Phosphoadenosine 5’-phosphosulfate triethylammonium salt is synthesized through the phosphorylation of adenosine 5’-phosphosulfate (APS). The synthesis involves the action of PAPS synthase enzymes, which catalyze the transfer of a sulfate group from ATP to APS, forming 3’-Phosphoadenosine 5’-phosphosulfate . The reaction conditions typically involve the use of ATP as a phosphate donor and the presence of PAPS synthase enzymes .

Industrial Production Methods

In industrial settings, the production of 3’-Phosphoadenosine 5’-phosphosulfate triethylammonium salt involves the large-scale fermentation of microorganisms that express PAPS synthase enzymes. The fermentation process is optimized to maximize the yield of the compound, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3’-Phosphoadenosine 5’-phosphosulfate triethylammonium salt primarily undergoes sulfation reactions, where it acts as a sulfate donor. These reactions are catalyzed by sulfotransferase enzymes and involve the transfer of a sulfate group to various substrates, including hormones, drugs, and other small molecules .

Common Reagents and Conditions

The common reagents used in these reactions include the substrate to be sulfated and the sulfotransferase enzyme. The reaction conditions typically involve a buffered aqueous solution at physiological pH and temperature .

Major Products

The major products of these reactions are sulfated derivatives of the original substrates. For example, the sulfation of hormones like estrogen results in the formation of estrogen sulfate, which is a more water-soluble and less active form of the hormone .

Scientific Research Applications

3’-Phosphoadenosine 5’-phosphosulfate triethylammonium salt has a wide range of applications in scientific research:

Mechanism of Action

3’-Phosphoadenosine 5’-phosphosulfate triethylammonium salt exerts its effects by acting as a sulfate donor in sulfotransferase-catalyzed reactions. The sulfate group from the compound is transferred to the substrate, resulting in the formation of a sulfated product. This process is crucial for the metabolism and detoxification of various compounds in the body .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Key Compounds for Comparison

Structural and Functional Insights

Triethylammonium vs. Lithium Salt of PAPS

- Solubility: The triethylammonium salt exhibits better solubility in mixed aqueous-organic solvents (e.g., methanol or DMSO), making it preferable for in vitro assays requiring non-polar environments . The lithium salt is more hygroscopic and requires ultra-low storage temperatures (−70°C) .

- Purity : The triethylammonium form achieves ≥90% purity via optimized chromatography, whereas lithium salts typically reach ~60% purity .

PAPS vs. APS

- Function: PAPS is the active sulfate donor, while APS is an intermediate. APS is unstable under physiological conditions due to its single phosphate group, limiting its direct use in assays .

- Enzymatic Synthesis : PAPSS isoforms (PAPSS1 and PAPSS2) regulate PAPS production. Mutations in PAPSS2 correlate with reduced sulfation activity in tissues like cartilage and adrenal glands, highlighting its biological specificity .

Triethylammonium Salt vs. ATP

- Its magnesium complex is critical for enzyme kinetics in PAPSS reactions .

Biological Activity

3'-Phosphoadenosine 5'-phosphosulfate triethylammonium salt (PAPS-TEA) is a crucial compound in biological systems, serving primarily as a sulfate donor in sulfotransferase reactions. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

- Chemical Name : 3'-Phosphoadenosine 5'-phosphosulfate triethylammonium salt

- CAS Number : 936827-87-1

- Molecular Weight : 912 g/mol

- InChI Key : DSVQYYJXFALRJJ-KWIZKVQNSA-N

PAPS-TEA acts as a sulfate donor in sulfation reactions, which are essential for the metabolism and detoxification of various biomolecules. The mechanism involves the transfer of the sulfate group from PAPS to substrates, facilitated by sulfotransferase enzymes. This process is vital for:

- Regulating hormone activity

- Modifying drugs and xenobiotics

- Contributing to the formation of extracellular matrices

Biological Functions

Sulfation reactions mediated by PAPS-TEA are involved in numerous biological processes, including:

- Hormone Regulation : Sulfation can deactivate hormones like estrogens, making them more water-soluble and easier to excrete.

- Detoxification : The compound plays a role in the metabolism of drugs and environmental toxins, enhancing their elimination from the body.

- Signal Transduction : Sulfated compounds can act as signaling molecules, influencing various physiological responses.

Applications in Research and Industry

PAPS-TEA has diverse applications across several fields:

| Field | Application |

|---|---|

| Chemistry | Used as a reagent for synthesizing sulfated compounds. |

| Biology | Studying the role of sulfation in biological processes such as hormone regulation and detoxification. |

| Medicine | Development of drugs targeting sulfotransferase enzymes involved in drug metabolism. |

| Industry | Production of sulfated polysaccharides for use in food, pharmaceuticals, and cosmetics. |

Case Studies and Research Findings

-

Sulfation and Hormone Activity :

A study demonstrated that PAPS-TEA facilitates the sulfation of estrogens, leading to the formation of estrogen sulfate, which is less active than its parent compound. This process is crucial for regulating estrogen levels in the body . -

Role in Detoxification :

Research highlighted that PAPS is essential for the sulfation of xenobiotics, aiding in their detoxification and excretion . The enzyme systems involved show varying efficiencies depending on substrate specificity. -

Developmental Biology :

In Caenorhabditis elegans, depletion of PAPS synthase genes resulted in developmental abnormalities, emphasizing the importance of sulfation during growth and development .

Comparative Analysis with Similar Compounds

| Compound | Role | Unique Features |

|---|---|---|

| Adenosine 5'-phosphosulfate (APS) | Precursor to PAPS-TEA; involved in sulfate activation. | Directly participates in sulfate group transfer. |

| Estrogen Sulfate | Product of estrogen sulfation; regulates estrogen activity. | More water-soluble than free estrogen. |

| S-Adenosyl-L-methionine (SAM) | Involved in methyl group transfers; different functional group transfer mechanism. | Key role in methylation rather than sulfation. |

Q & A

Q. What is the role of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) in sulfation pathways, and how is its biosynthesis methodologically validated?

PAPS serves as the universal sulfate donor for sulfotransferase-mediated reactions, essential for sulfating substrates like glycosaminoglycans, steroids, and xenobiotics . Biosynthesis involves two enzymatic steps: (1) ATP sulfurylase converts ATP and sulfate to adenosine 5'-phosphosulfate (APS), and (2) APS kinase phosphorylates APS to PAPS using ATP . Validation typically employs radiometric assays or HPLC to quantify intermediates (APS/PAPS) and confirm enzymatic activity .

Q. What methods are recommended for quantifying intracellular PAPS levels, and what are their limitations?

Hydrophilic interaction liquid chromatography (HILIC) coupled with UV or mass spectrometry is widely used for PAPS quantification due to its ability to resolve polar metabolites . Radiometric assays using S-labeled sulfate provide high sensitivity but require specialized handling . Limitations include PAPS instability at neutral pH and interference from ATP/ADP in complex matrices .

Q. How should PAPS triethylammonium salt be stored to ensure stability in experimental settings?

PAPS triethylammonium salt is hygroscopic and degrades rapidly in aqueous solutions. Store lyophilized powder at in anhydrous conditions; reconstituted solutions should be aliquoted and used immediately to avoid hydrolysis . Long-term storage (years) requires with desiccants .

Q. What synthetic routes are available for PAPS production, and how are yields optimized?

A common route starts with adenosine 2',3'-cyclic phosphate 5'-phosphate, which reacts with triethylamine-N-sulfonic acid to form adenosine 2',3'-cyclic phosphate 5'-phosphosulfate. Ribonuclease-T2 or spleen phosphodiesterase then hydrolyzes the cyclic phosphate to yield PAPS (68–72% yield) . Yield optimization involves controlling reaction pH (6.5–7.0) and using excess ATP to drive APS kinase activity .

Advanced Research Questions

Q. How does the sulfate transfer potential of PAPS compare to ATP, and what implications does this have for enzymatic kinetics?

PAPS has a sulfate transfer potential 10–11 kcal/mol more negative than ATP hydrolysis, making it a high-energy donor for sulfation . This drives sulfotransferase reactions but complicates kinetic studies due to rapid product inhibition. Pre-steady-state kinetic assays (e.g., stopped-flow fluorescence) are used to measure and under controlled ATP/APS ratios .

Q. What regulatory mechanisms control PAPS availability in eukaryotic cells, and how can they be experimentally modulated?

PAPS levels are regulated by (1) nuclear-cytoplasmic shuttling of PAPSS1/2 synthases, (2) feedback inhibition of APS kinase by PAPS, and (3) transporter proteins (e.g., SLC35B2/B3) that mediate PAPS entry into the Golgi . Knockdown of PAPSS isoforms via siRNA or CRISPR-Cas9 reduces PAPS pools, while overexpression of SLC35B3 enhances sulfation in apical pathways .

Q. How do structural modifications of PAPS analogs affect sulfotransferase substrate specificity?

Modifications at the 3'-phosphate or 5'-sulfate groups (e.g., 3'-deoxy-PAPS or 5'-thiosulfate analogs) alter binding affinity and catalytic efficiency. Molecular docking and mutagenesis studies reveal that Arg and Lys in sulfotransferases are critical for coordinating the 5'-sulfate . Competitive inhibition assays with adenosine 3',5'-diphosphate (PAP) further elucidate active-site dynamics .

Q. What in vivo models are suitable for studying PAPS deficiency, and what phenotypic outcomes are observed?

PAPSS2 knockout mice exhibit chondrodysplasia and reduced heparan sulfate sulfation, mimicking human brachyolmia . Zebrafish models with morpholino-mediated PAPSS2 knockdown show craniofacial defects. Phenotypic rescue experiments using exogenous PAPS or sulfate supplementation validate metabolic dependencies .

Q. How does PAPS interact with non-canonical pathways, such as redox signaling or post-translational modifications?

PAPS regulates antioxidant responses via cysteine sulfonation in peroxiredoxins and modulates tyrosine sulfation in chemokine receptors (e.g., CCR5). Redox proteomics and sulfopeptide mapping (e.g., nanoLC-MS/MS) identify PAPS-dependent modifications under oxidative stress .

Methodological Considerations

- Contradictions in Evidence : While reports a 68–72% PAPS synthesis yield, notes ≥60% purity for commercial lithium salt preparations, highlighting variability in synthetic vs. commercial sources.

- Data Gaps : Limited studies address PAPS stability in biological fluids (e.g., plasma), necessitating custom stability assays for in vivo applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.